molecular formula C23H17F3N4O3S B2692189 ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate CAS No. 625378-12-3

ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2692189
CAS No.: 625378-12-3
M. Wt: 486.47
InChI Key: JDWDIJBMSXWEOX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a bipyridine core substituted with cyano (-CN) and trifluoromethyl (-CF₃) groups at positions 5 and 4, respectively. The structure includes a thioacetamide linker bridging the bipyridine moiety to an ethyl benzoate ester (Figure 1).

Crystallographic analysis using tools like SHELX has been critical in resolving its three-dimensional conformation, which informs structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3S/c1-2-33-22(32)15-3-5-16(6-4-15)29-20(31)13-34-21-17(12-27)18(23(24,25)26)11-19(30-21)14-7-9-28-10-8-14/h3-11H,2,13H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWDIJBMSXWEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach starts with the preparation of the bipyridine core, followed by the introduction of the trifluoromethyl and cyano groups. The final steps involve the formation of the sulfanylacetamido linkage and the esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate serves as a valuable building block in organic synthesis. Its structural complexity allows for the development of more intricate molecules through various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The cyano group may be reduced to an amine.
  • Substitution Reactions : The trifluoromethyl group can engage in nucleophilic substitution reactions.

These reactions facilitate the synthesis of derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Medicine

The compound is being investigated for its potential therapeutic applications due to its unique structural features. Preliminary studies suggest that it may interact with specific biological targets, making it a candidate for drug development. Key areas of interest include:

  • Anticancer Activity : Research suggests that compounds with similar structures have demonstrated anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Molecular docking studies indicate that derivatives of this compound could inhibit enzymes like 5-lipoxygenase, which are involved in inflammatory processes.

Materials Science

In materials science, this compound is explored for its electronic and optical properties. Its incorporation into polymers or composites could lead to advanced materials with specific functionalities such as:

  • Conductive Polymers : Enhancing the conductivity and stability of polymer matrices.
  • Optoelectronic Devices : Potential applications in sensors or light-emitting devices due to its electronic properties.

Case Studies and Research Findings

  • Synthesis and Characterization : A study outlined the multi-step synthesis of this compound using palladium-catalyzed reactions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .
  • Biological Evaluation : In vitro studies have shown that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. These findings suggest potential pathways for further drug development .
  • Material Properties Assessment : Research into the incorporation of this compound into polymer matrices has indicated improved mechanical strength and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is not fully understood, but it is believed to interact with specific molecular targets through its bipyridine core and functional groups. The trifluoromethyl and cyano groups may enhance its binding affinity to certain proteins or enzymes, while the sulfanylacetamido linkage provides additional sites for interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A structurally related compound, methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate (), shares key features:

  • A pyrimidine/pyridine heterocycle with substituents.
  • A thioacetamide linker.
  • An ester-functionalized benzoate group.

Key Differences:

Feature Target Compound Compound
Core Heterocycle 2,4'-Bipyridine with -CN and -CF₃ substituents Pyrimidine with -NH₂, -Cl, and ethyl substituents
Linker Thioacetamide Thioacetamide with an additional methylene spacer
Ester Group Ethyl benzoate Methyl benzoate
Electrophilic Groups -CN (strong electron-withdrawing), -CF₃ (lipophilic, electron-withdrawing) -Cl (moderately electron-withdrawing), -NH₂ (electron-donating)

Physicochemical Properties

  • Metabolic Stability : The -CF₃ group resists oxidative metabolism, whereas the -NH₂ group in ’s compound may undergo glucuronidation or oxidation, shortening half-life .

Notes

Methodological Considerations :

  • Crystallographic tools like SHELX enable precise structural determination, aiding SAR studies .
  • Computational modeling (e.g., molecular docking) could further differentiate binding modes between these compounds.

Data Limitations :

  • Direct pharmacological data for the target compound are scarce; comparisons rely on structural analogies and substituent effects.
  • Experimental validation (e.g., enzymatic assays) is needed to confirm hypothesized activity.

Synthetic Challenges :

  • Introducing -CF₃ and -CN groups requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity compared to ’s compound .

Biological Activity

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H17F3N4O2S\text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_2\text{S}

This structure includes a bipyridine moiety, a cyano group, and a sulfanyl linkage, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

  • Staphylococcus aureus : MIC of 15.625–62.5 μM
  • Enterococcus faecalis : MIC of 62.5–125 μM

These findings suggest that the compound exhibits bactericidal activity by inhibiting protein synthesis and affecting nucleic acid production pathways .

Anti-inflammatory Potential

The compound's structure suggests it may interact with inflammatory pathways. Research indicates that similar compounds with bipyridine structures can act as antagonists to purinergic receptors, which are involved in inflammatory responses. This could position this compound as a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comparative study demonstrated that derivatives of similar structures showed significant antimicrobial activity against various pathogens, outperforming traditional antibiotics like ciprofloxacin in biofilm inhibition assays.
    • The compound displayed moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis, with MBIC values ranging from 31.108 to 124.432 μg/mL .
  • Mechanism of Action :
    • The mechanism involves inhibition of protein synthesis , followed by disruptions in nucleic acid and peptidoglycan production, leading to bacterial cell death.
    • The presence of the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and subsequent biological activity .

Data Summary

Activity TypeTarget OrganismsMIC (μM)Notes
AntimicrobialStaphylococcus aureus15.625–62.5Bactericidal action observed
Enterococcus faecalis62.5–125Significant inhibition of biofilm formation
Anti-inflammatoryNeutrophil motilityNot specifiedPotential P2Y receptor antagonist

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